(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
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Description
(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H17N3O4S3 and its molecular weight is 423.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Acrylamide derivatives, particularly those linked to benzothiazole and thiophene moieties, have been explored for their cytotoxic activities against various human cancer cell lines. For instance, a study by Kamal et al. (2014) on 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors demonstrated promising cytotoxicity against the A549 human lung adenocarcinoma epithelial cell line. The compounds induced significant cell-cycle effects in the G2/M phase, leading to apoptotic cell death, highlighting the potential of similar compounds in cancer therapy Kamal et al., 2014.
Synthesis Methodologies
The synthesis of benzothiazine and acrylamide compounds has been a focus of research, aiming at developing new methodologies for producing these compounds efficiently. A study by de Souza et al. (2010) presented the synthesis of various benzothiazine and phenylacrylamide compounds, demonstrating the versatility of the Knoevenagel condensation in creating complex molecules. This research provides insights into synthetic strategies that could be applicable to the compound de Souza et al., 2010.
Material Science Applications
Acrylamide derivatives have been explored for their utility in material science, particularly in polymerization processes and as components in specialized materials. For example, research by Raynaud et al. (2010) on group transfer polymerization using N-heterocyclic carbenes as catalysts highlighted the controlled polymerization of various monomers, including acrylamides. This demonstrates the potential of acrylamide derivatives in creating novel polymeric materials with specific properties Raynaud et al., 2010.
Properties
IUPAC Name |
(E)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-24-9-8-20-14-6-5-13(27(18,22)23)11-15(14)26-17(20)19-16(21)7-4-12-3-2-10-25-12/h2-7,10-11H,8-9H2,1H3,(H2,18,22,23)/b7-4+,19-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMUGAHFKANOTA-AFINHACZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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